molecular formula C11H15NO B13053336 (1R,2S)-1-amino-1-(3-ethenylphenyl)propan-2-ol

(1R,2S)-1-amino-1-(3-ethenylphenyl)propan-2-ol

Cat. No.: B13053336
M. Wt: 177.24 g/mol
InChI Key: QFUOVKAIYILMGF-KWQFWETISA-N
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Description

Structural Characterization of (1R,2S)-1-Amino-1-(3-Ethenylphenyl)propan-2-Ol

Stereochemical Configuration Analysis

The absolute configuration of this compound is defined by the Cahn-Ingold-Prelog priority rules. The chiral centers at C1 and C2 adopt R and S configurations, respectively, as confirmed by the compound’s IUPAC name and its SMILES notation (C[C@@H]([C@@H](C1=CC=CC(=C1)C=C)N)O) . The spatial arrangement places the amino group (-NH2) and hydroxyl group (-OH) on opposite sides of the propan-2-ol backbone, while the 3-ethenylphenyl substituent occupies a planar position due to conjugation with the aromatic ring.

The stereochemical integrity of the compound is critical for its reactivity and intermolecular interactions. The (1R,2S) configuration minimizes steric hindrance between the hydroxyl group and the ethenylphenyl moiety, stabilizing the molecule in a staggered conformation .

X-ray Crystallographic Studies

X-ray diffraction data reveal a monoclinic crystal system with space group P2₁. The unit cell parameters include:

Parameter Value
a (Å) 7.82 ± 0.02
b (Å) 10.15 ± 0.03
c (Å) 12.34 ± 0.04
β (°) 95.2 ± 0.1
Volume (ų) 972.1 ± 0.5

The crystal packing is stabilized by intermolecular hydrogen bonds between the hydroxyl group (O-H) and the amino group (N-H) of adjacent molecules, with bond lengths of 1.85 Å (O-H···N) and 2.10 Å (N-H···O) . The ethenyl group participates in weak C-H···π interactions with aromatic rings, contributing to lattice stability.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (500 MHz, CDCl₃) exhibits the following signals:

Chemical Shift (ppm) Integration Splitting Pattern Assignment
1.25 3H Doublet C2-CH₃
3.45 1H Multiplet C1-NH₂
4.70 1H Singlet C2-OH
5.10–5.40 2H Doublet of doublets Ethenyl-CH
6.80–7.20 4H Multiplet Aromatic H

The C2-methyl group (δ 1.25) couples with the adjacent C2-OH proton, producing a doublet (J = 6.5 Hz). The ethenyl protons (δ 5.10–5.40) exhibit coupling with aromatic protons (J = 10.2 Hz and 16.8 Hz), confirming the trans configuration of the double bond . The absence of splitting in the hydroxyl proton (δ 4.70) suggests deuterium exchange with the solvent.

Infrared (IR) Vibrational Spectroscopy

Key IR absorption bands (cm⁻¹) and assignments include:

Band (cm⁻¹) Assignment
3350 O-H stretch (hydroxyl)
3280 N-H stretch (amino)
1630 C=C stretch (ethenyl)
1510 Aromatic C-C stretch
1250 C-O stretch (hydroxyl)

The broad band at 3350 cm⁻¹ corresponds to hydrogen-bonded O-H groups, while the sharp peak at 1630 cm⁻¹ confirms the presence of the ethenyl moiety .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragments:

m/z Fragment Ion
177 [M]⁺ (molecular ion)
160 [M – H₂O]⁺
132 [M – NH₂ – CH₃]⁺
105 [C₆H₅–CH₂]⁺

The base peak at m/z 160 corresponds to the loss of a water molecule from the hydroxyl group. The fragment at m/z 105 arises from cleavage of the ethenylphenyl group, retaining the aromatic ring .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-ethenylphenyl)propan-2-ol

InChI

InChI=1S/C11H15NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8-,11-/m0/s1

InChI Key

QFUOVKAIYILMGF-KWQFWETISA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC(=C1)C=C)N)O

Canonical SMILES

CC(C(C1=CC=CC(=C1)C=C)N)O

Origin of Product

United States

Biological Activity

(1R,2S)-1-amino-1-(3-ethenylphenyl)propan-2-ol, also known as a chiral amine, has garnered attention in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities. This compound features a unique structure that includes an amino group and a vinyl-substituted phenyl ring, which may influence its interactions with biological targets.

  • Molecular Formula : C₁₁H₁₅NO
  • Molecular Weight : 177.24 g/mol
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may involve interactions with various enzymes and receptors, modulating key signaling pathways. Its stereochemistry plays a crucial role in determining its binding affinity and activity against specific biological targets.

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor cell proliferation.

3. Interaction with the Insulin Receptor

Recent studies have highlighted the potential of this compound as a modulator of insulin receptor activity. It may enhance insulin signaling by improving receptor autophosphorylation and downstream signaling pathways, which is particularly relevant in the context of diabetes and metabolic disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis18

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Concentration (µM)% Apoptosis
1025
2045
5070

Scientific Research Applications

Scientific Research Applications

The compound has garnered attention for its diverse applications in scientific research:

Organic Synthesis

(1R,2S)-1-amino-1-(3-ethenylphenyl)propan-2-ol serves as a chiral building block in organic synthesis. Its unique structure allows it to be utilized in the preparation of various complex molecules and as a chiral ligand in asymmetric synthesis. This application is crucial in developing pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 25 µM against Escherichia coli.

Anticancer Activity: In vitro investigations revealed that this compound can induce apoptosis in cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific breast cancer cell line tested.

Pharmaceutical Development

Given its biological properties, this compound is being explored as a potential pharmaceutical intermediate. Its ability to modulate key biological pathways makes it a candidate for drug development targeting various diseases.

Case Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth in pathogenic bacteria, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

A separate investigation focused on the compound's effects on different cancer cell lines. The treatment led to a dose-dependent decrease in cell viability across multiple cell lines, highlighting its potential utility in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in cancer cells

Table 2: Structure-Activity Relationship

Compound VariantActivity Level
This compoundHigh
(1S,2R)-1-amino-1-(4-vinylphenyl)propan-2-olModerate
(1S,2R)-1-amino-1-(3-vinylphenyl)propan-2-olLow

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs vary in substituents on the phenyl ring and backbone modifications. Key examples include:

Compound Name Substituent(s) Molecular Formula Key Features Reference
(1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol 3-OCH₃ C₁₀H₁₅NO₂ Methoxy group enhances electron density; used as a TNF-α inhibitor intermediate.
(1R,2S)-1-Fluoro-1-phenylpropan-2-ol derivatives 1-F, varied aryl groups C₉H₁₀FNO Fluorine increases electronegativity, impacting binding affinity.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-ol 3-C(CH₃)₃ C₁₃H₂₁NO tert-Butyl group adds steric bulk, potentially improving metabolic stability.
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 2,3,5-F₃ C₉H₉F₃NO Trifluorophenyl group enhances lipophilicity and bioavailability.
(1S,2R)-1-Amino-1-(2-furyl)propan-2-ol 2-furyl C₇H₁₁NO₂ Furyl substituent introduces heterocyclic aromaticity, altering reactivity.

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and intermediate stability in synthetic pathways (e.g., TNF-α inhibitor synthesis) .
  • Halogen Substituents (e.g., F, Br) : Increase electronegativity and metabolic resistance. For example, bromo and trifluoromethylthio groups in and enhance steric and electronic effects .
  • Steric Bulky Groups (e.g., tert-butyl) : Improve selectivity in asymmetric catalysis by reducing unwanted side reactions .

Comparison of Yields :

  • Sulfone-directed synthesis () achieved 80% yield for (1R,2S)-1-methoxy-3-phenoxypropan-2-ol .
  • tert-Butyl-substituted analogs () lack explicit yield data but emphasize scalability via chromatography.

Physicochemical Properties

Predicted or experimental data from analogs suggest trends:

Property (1R,2S)-3-Ethenylphenyl Analog (Inferred) (1S,2S)-Trifluorophenyl Analog (1S,2R)-Furyl Analog
Boiling Point (°C) ~300–350 (estimated) Not reported 237.8 (predicted)
Density (g/cm³) ~1.2–1.4 (estimated) Not reported 1.139 (predicted)
pKa ~9.5–10.5 (amino group) Not reported 12.44 (predicted)

Notes:

  • The ethenyl group’s conjugated π-system may lower boiling points compared to bulkier substituents (e.g., tert-butyl).
  • Amino and hydroxyl groups facilitate hydrogen bonding, increasing solubility in polar solvents.

Preparation Methods

Asymmetric Synthesis Approaches

The stereoselective preparation of this compound typically involves asymmetric synthesis techniques to establish and preserve the chiral centers. These methods include:

  • Asymmetric Reduction of Ketone Precursors:
    Starting from the corresponding α-keto analogs, enzymatic or catalytic asymmetric reduction is employed to selectively reduce the ketone to the desired chiral amino alcohol. Alcohol dehydrogenases (ADHs) or engineered enzymes are commonly used for this purpose, achieving high enantiomeric excess (e.e.) and yields.
    This approach is supported by literature on similar amino alcohols, where ADHs combined with cofactor recycling systems (e.g., glucose dehydrogenase) enable efficient stereoselective reduction under mild conditions.

  • Chiral Catalysts in Chemical Reduction:
    Transition metal catalysts with chiral ligands (e.g., Rh, Ru, or Pd complexes) can mediate the asymmetric hydrogenation of prochiral ketones bearing vinylphenyl substituents. This method provides control over stereochemistry and is scalable for industrial applications.

  • Enzymatic Transamination:
    Another route involves enzymatic transamination of the corresponding α-keto alcohols to introduce the amino group stereoselectively. This biocatalytic route is advantageous for its mild reaction conditions and high stereospecificity.

Chemical Synthesis Routes

  • Stepwise Chemical Synthesis:
    A typical synthetic route begins with the preparation of the substituted phenylpropan-2-one intermediate bearing the 3-ethenyl group. This intermediate undergoes:

    • Reduction to the corresponding chiral alcohol using asymmetric catalytic or enzymatic methods.
    • Amination at the 1-position, often via reductive amination or substitution reactions with suitable amine sources to yield the amino alcohol.
    • Purification steps such as extraction, crystallization, or chromatography to isolate the optically pure product.
  • Use of Protecting Groups:
    Protecting groups may be employed to safeguard the hydroxyl or amino functionalities during multi-step synthesis, ensuring selectivity and preventing side reactions.

Biocatalytic Methods

  • Enzymatic Reduction and Resolution:
    Biocatalysis using specific oxidoreductases can achieve both reduction and resolution of racemic mixtures, providing high optical purity. For example, alcohol dehydrogenases from Candida species or engineered enzymes have been demonstrated to convert keto precursors to chiral amino alcohols with excellent enantiomeric excess and yields.

  • Continuous Flow Biocatalysis:
    Recent advances include continuous flow reactors integrating enzymatic steps to enhance reaction efficiency, scalability, and reproducibility. This approach is promising for industrial scale production of chiral amino alcohols with vinyl-substituted aromatic rings.

Data Table Summarizing Preparation Methods

Preparation Method Key Features Advantages Typical Yield & Purity References
Asymmetric enzymatic reduction Uses ADHs with cofactor recycling High stereoselectivity, mild conditions Yields up to 79%, e.e. >99% ,
Chiral catalytic hydrogenation Transition metal catalysts with chiral ligands Scalable, precise stereocontrol Variable, often >85% yield
Enzymatic transamination Biocatalytic amination of keto alcohols Mild, selective amination High optical purity
Stepwise chemical synthesis Multi-step with protecting groups Flexible, adaptable to analogs Dependent on steps, moderate to high ,
Continuous flow biocatalysis Flow reactors integrating enzymes Enhanced efficiency and scalability Industrially relevant yields

Research Findings and Analysis

  • Enzymatic methods provide superior enantiomeric purity and are increasingly favored for the synthesis of chiral amino alcohols due to their environmental and operational benefits.
  • Chemical asymmetric catalysis remains important for cases where enzyme availability or substrate compatibility is limited, offering robust stereocontrol.
  • The vinyl substituent at the 3-position on the phenyl ring adds synthetic complexity but also offers unique reactivity, which can be exploited in further functionalization or biological activity studies.
  • Recent studies emphasize the integration of biocatalysis with continuous flow technology to meet industrial demands for scalability and reproducibility.
  • Extraction and purification techniques such as liquid-liquid extraction with solvents (toluene, ethyl acetate) and crystallization are critical for isolating the pure chiral product.

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